![molecular formula C13H18O4 B12574043 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde CAS No. 224586-49-6](/img/structure/B12574043.png)
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C13H18O4. It is characterized by the presence of a benzaldehyde core substituted with butan-2-yloxy and dimethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzoic acid.
Reduction: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzylamine.
Scientific Research Applications
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3,5-Dimethoxybenzaldehyde: Lacks the butan-2-yloxy group.
Uniqueness
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is unique due to the presence of both butan-2-yloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
224586-49-6 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-butan-2-yloxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-5-9(2)17-13-11(15-3)6-10(8-14)7-12(13)16-4/h6-9H,5H2,1-4H3 |
InChI Key |
VCHJCKGXKVNISR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B12573962.png)
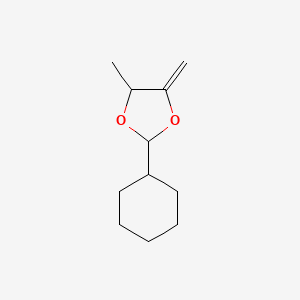
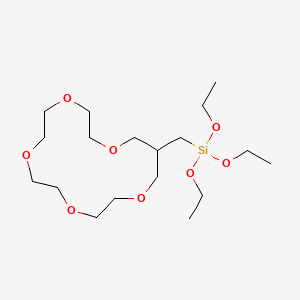
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
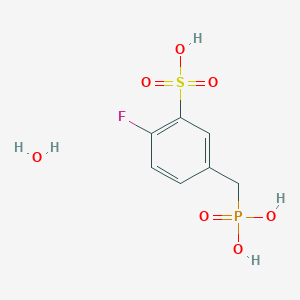
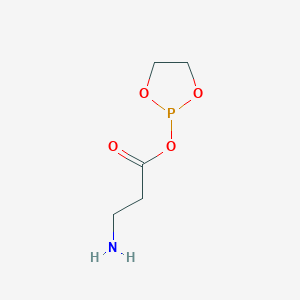
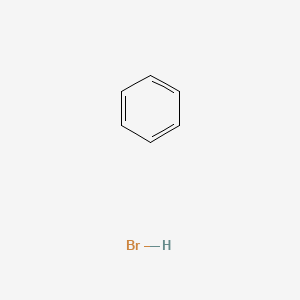
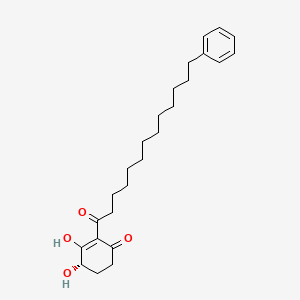
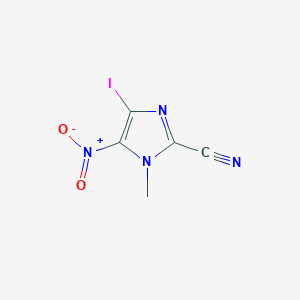
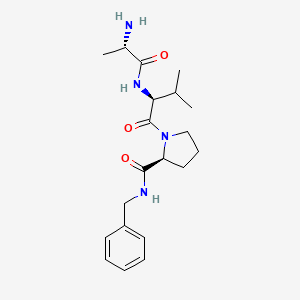
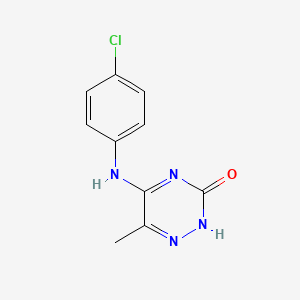
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
